N,N-diethylethanamine; sulfur trioxide
Overview
Description
N,N-diethylethanamine; sulfur trioxide, also known as sulfur trioxide-triethylamine complex, is an organic sulfur compound. It is a stable solid at room temperature and is commonly used as a reagent in organic synthesis. The compound is known for its high reactivity and ability to act as a sulfur trioxide donor in various chemical reactions .
Mechanism of Action
Target of Action
N,N-Diethylethanamine; sulfur trioxide, also known as Sulfur trioxide-triethylamine complex, is an organic sulfur compound . It primarily targets organic compounds in chemical reactions, acting as a catalyst and a high-activity sulfate group donor .
Mode of Action
The complex interacts with its targets by facilitating reactions such as acylation, esterification, and amide formation . It acts as a catalyst, speeding up these reactions without being consumed in the process .
Biochemical Pathways
It’s known that the compound plays a crucial role in organic synthesis, catalyzing multiple reactions
Pharmacokinetics
It’s known that the compound is stable at room temperature and exists as a solid . Its boiling point is 90.5°C at 760 mmHg, and it has a vapor pressure of 56.1mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the facilitation of various organic reactions. As a catalyst, it speeds up these reactions, leading to the efficient production of desired products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is corrosive and can produce toxic gases at high temperatures . Therefore, it should be stored at 2-8°C and handled with appropriate protective equipment . It should also be kept away from water, oxygen, and other oxidizing agents to prevent violent reactions .
Preparation Methods
The preparation of N,N-diethylethanamine; sulfur trioxide can be achieved through several methods:
Chemical Reactions Analysis
N,N-diethylethanamine; sulfur trioxide undergoes various types of chemical reactions, including:
Esterification: It is used as a catalyst in esterification reactions, aiding in the formation of esters from carboxylic acids and alcohols.
Common reagents used in these reactions include carboxylic acids, alcohols, and amines. The major products formed from these reactions are acylated compounds, esters, and amides, respectively .
Scientific Research Applications
N,N-diethylethanamine; sulfur trioxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-diethylethanamine; sulfur trioxide can be compared with other sulfur trioxide complexes, such as:
Sulfur trioxide-pyridine complex: This compound also acts as a sulfur trioxide donor but has different reactivity and stability properties compared to the sulfur trioxide-triethylamine complex.
Sulfur trioxide-dimethylformamide complex: Another sulfur trioxide donor with unique reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its high reactivity and stability, making it a valuable reagent in various chemical reactions and industrial applications .
Properties
IUPAC Name |
N,N-diethylethanamine;sulfur trioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPEVZFVMVUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278539 | |
Record name | Sulfur trioxide triethylamine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761-01-3 | |
Record name | 761-01-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC8168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfur trioxide triethylamine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfur Trioxide - Triethylamine Complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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